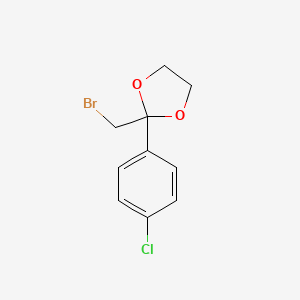![molecular formula C8H8O3 B1330596 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one CAS No. 72150-22-2](/img/structure/B1330596.png)
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and a double bond. It appears as a white to almost white powder or crystal and has a melting point of approximately 93°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the tricyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials .
Biology: In biological research, this compound can be used as a probe or a reagent to study various biochemical pathways and interactions. Its reactivity and stability make it suitable for use in various assays and experiments .
Medicine: Its tricyclic structure can serve as a scaffold for the development of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites or allosteric sites on proteins and enzymes, affecting their function.
Biochemical Pathways: By modulating enzyme activity, the compound can influence various biochemical pathways, including metabolic and signaling pathways.
類似化合物との比較
4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one: This compound shares a similar tricyclic structure with 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one but differs in the position of the oxygen atoms and the double bond.
4,10-Dioxatricyclo[5.2.1.02,6]decane-8-ene-3,5-dione: Another similar compound with a tricyclic structure but with different functional groups and reactivity.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms and the double bond within the tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQKKYOUVIGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C(=O)O1)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317983 |
Source


|
| Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72150-22-2 |
Source


|
| Record name | 72150-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)






![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
